molecular formula C19H16ClN3O2 B1436951 (3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one CAS No. 146887-38-9

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one

Cat. No.: B1436951
CAS No.: 146887-38-9
M. Wt: 353.8 g/mol
InChI Key: MHNWNPDHEYZMGW-PKOBYXMFSA-N
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Description

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one is a fungicide belonging to the triazole chemical class. It is known for its effectiveness in controlling a wide range of fungal diseases in crops. The compound is characterized by its molecular formula C19H16ClN3O2 and a molecular weight of 353.80 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one involves multiple steps, starting from the basic triazole structureSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the core triazole structure but have different functional groups attached. These metabolites are often studied for their biological activity and environmental impact .

Scientific Research Applications

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one involves the inhibition of the enzyme lanosterol 14α-demethylase , which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the formation of the cell membrane, leading to the death of the fungal cells .

Comparison with Similar Compounds

Similar Compounds

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one is similar to other triazole fungicides such as:

  • Propiconazole
  • Cyproconazole
  • Difenoconazole
  • Tebuconazole
  • Hexaconazole
  • Bromuconazole
  • Epoxiconazole
  • Tetraconazole
  • Triticonazole
  • Triadimefon
  • Triadimenol
  • Myclobutanil

Uniqueness

What sets this compound apart from these similar compounds is its specific lactone structure, which may contribute to its unique biological activity and effectiveness against certain fungal pathogens .

Properties

IUPAC Name

(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-8-6-14(7-9-16)17-10-19(18(24)25-17,11-23-13-21-12-22-23)15-4-2-1-3-5-15/h1-9,12-13,17H,10-11H2/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNWNPDHEYZMGW-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)[C@]1(CN2C=NC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one
Reactant of Route 2
Reactant of Route 2
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one
Reactant of Route 3
Reactant of Route 3
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one
Reactant of Route 4
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one
Reactant of Route 5
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one
Reactant of Route 6
(3S,5S)-5-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-ylmethyl)oxolan-2-one

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